6-Piperidin-3-yloxyisoquinoline
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Overview
Description
6-Piperidin-3-yloxyisoquinoline is a heterocyclic compound that features a piperidine ring attached to an isoquinoline moiety via an oxygen atom. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both piperidine and isoquinoline structures within a single molecule offers unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions to form isoquinolines . The piperidine ring can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of 6-Piperidin-3-yloxyisoquinoline may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 6-Piperidin-3-yloxyisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the isoquinoline or piperidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies.
Industry: Its chemical properties make it useful in the development of materials and catalysts.
Mechanism of Action
The mechanism of action of 6-Piperidin-3-yloxyisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring can mimic the structure of natural neurotransmitters, allowing the compound to modulate neurotransmission pathways. Additionally, the isoquinoline moiety can interact with DNA and proteins, influencing cellular processes .
Comparison with Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom, widely used in pharmaceuticals.
Isoquinoline: A bicyclic compound with a nitrogen atom in the ring, known for its presence in many natural alkaloids.
Piperine: An alkaloid found in black pepper, known for its bioavailability-enhancing properties.
Uniqueness: 6-Piperidin-3-yloxyisoquinoline is unique due to the combination of the piperidine and isoquinoline structures within a single molecule. This duality allows it to exhibit a broader range of chemical reactivity and biological activity compared to its individual components .
Properties
Molecular Formula |
C14H16N2O |
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Molecular Weight |
228.29 g/mol |
IUPAC Name |
6-piperidin-3-yloxyisoquinoline |
InChI |
InChI=1S/C14H16N2O/c1-2-14(10-15-6-1)17-13-4-3-12-9-16-7-5-11(12)8-13/h3-5,7-9,14-15H,1-2,6,10H2 |
InChI Key |
NVJUVAVYDGABBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)OC2=CC3=C(C=C2)C=NC=C3 |
Origin of Product |
United States |
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